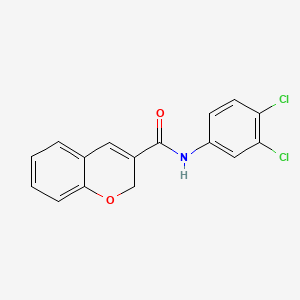

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide

Description

N-(3,4-Dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran) core fused to a carboxamide group, with a 3,4-dichlorophenyl substituent attached to the nitrogen atom. Chromene derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c17-13-6-5-12(8-14(13)18)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJJJGXPVYJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable chromene derivative. One common method is the condensation reaction between 3,4-dichloroaniline and 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Chromene Carboxamide Derivatives

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Structure : Shares the chromene-carboxamide core but substitutes the 3,4-dichlorophenyl group with a sulfamoylphenyl moiety.

- Synthesis : Prepared via refluxing 3-carboxycoumarin with salicyaldehyde in acetic acid, yielding 27–84% depending on substituents .

- Activity : Sulfonamide groups often enhance solubility and target interactions (e.g., carbonic anhydrase inhibition). The dichlorophenyl analog may exhibit distinct pharmacokinetics due to hydrophobicity and halogen bonding .

Fullerene-Fused Oxazoline Derivatives

- Structure : Derived from curcumin and dichlorophenyl acrylamides (e.g., 1f in ).

- Activity : Demonstrated antitumor effects against gastric cancer cells (AGS and BGC-823) via MTT assays, with IC₅₀ values <10 µM for select compounds . The chromene-carboxamide scaffold may offer improved bioavailability compared to acrylamides.

Dichlorophenyl-Containing Amides and Ureas

Propanil (N-(3,4-Dichlorophenyl)propanamide)

Linuron Metabolites

- Examples : N-(3,4-Dichlorophenyl)-N´-methylurea and N-(3,4-Dichlorophenyl)urea.

- Activity: Herbicide metabolites with moderate environmental persistence .

Heterocyclic Dichlorophenyl Derivatives

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with chloro and phenyl substituents.

- Use: Monomer for polyimide synthesis, emphasizing thermal stability .

- Comparison : The chromene-carboxamide’s oxygen heteroatom may confer flexibility and electronic properties differing from phthalimide’s rigid, planar structure.

Indazole-Based Dichlorophenyl Compounds

- Examples: N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine (38–84% yields) .

- Activity: Varied yields and NMR data suggest substituent-dependent stability. The chromene core’s fused ring system may enhance π-π stacking compared to indazole-quinoline hybrids.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Antitumor Potential: Dichlorophenyl acrylamides in show potent activity against gastric cancer cells, suggesting that the chromene-carboxamide analog may similarly target kinases or apoptosis pathways.

- Synthetic Feasibility : Yields for chromene-carboxamides range widely (27–84%), influenced by substituents and reaction conditions . Optimizing the dichlorophenyl variant may require tailored catalysts or solvents.

- Agrochemical vs.

Biological Activity

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide features a chromene core substituted with a 3,4-dichlorophenyl group and a carboxamide functional group. This structural configuration is pivotal for its biological activity, influencing its interactions with various molecular targets.

The compound's biological effects are primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it can inhibit enzyme activity by binding to active sites, thereby blocking their function. Notably, it has shown potential in modulating inflammatory pathways and inducing apoptosis in cancer cells.

Biological Activities

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide has been investigated for several biological activities:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through caspase-dependent pathways and inhibit cell migration and invasion .

- Anti-inflammatory Properties : It has been shown to suppress inflammatory responses, likely through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies suggest antimicrobial activity against several pathogens, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide reveals that modifications to the chromene scaffold can significantly alter its biological potency. For instance, the presence of halogen substituents enhances binding affinity to target proteins, while variations in the carboxamide group can affect solubility and bioavailability .

Case Studies

- Anticancer Studies : A study demonstrated that N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide effectively inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. Mechanistic studies indicated that it triggered apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, suggesting a significant anti-inflammatory effect.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, indicating promising antimicrobial properties.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induces apoptosis via caspase activation |

| Anti-inflammatory | Moderate | Inhibits pro-inflammatory cytokines |

| Antimicrobial | Moderate | Disrupts bacterial cell wall synthesis |

Q & A

Q. How can reproducibility challenges in synthetic protocols be mitigated?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and humidity levels .

- Open Data Sharing : Deposit raw NMR and HPLC traces in repositories like Zenodo for peer validation .

- Collaborative Trials : Multi-lab validation of key steps (e.g., chromene cyclization) to identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.